molecular formula C10H13ClN2O3 B12604408 Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester CAS No. 880256-04-2

Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester

Cat. No.: B12604408
CAS No.: 880256-04-2
M. Wt: 244.67 g/mol
InChI Key: CAJAQUVNKJSISQ-UHFFFAOYSA-N
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Description

Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and a carbamate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester typically involves the reaction of 6-chloro-3-pyridinemethanol with 2-methoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (6-chloro-3-pyridinyl)-, methyl ester
  • Carbamic acid, (6-chloro-3-pyridinyl)-, ethyl ester
  • Carbamic acid, (6-chloro-3-pyridinyl)-, propyl ester

Uniqueness

Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester is unique due to the presence of the 2-methoxyethyl ester group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds with different ester groups.

Properties

CAS No.

880256-04-2

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

2-methoxyethyl N-[(6-chloropyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C10H13ClN2O3/c1-15-4-5-16-10(14)13-7-8-2-3-9(11)12-6-8/h2-3,6H,4-5,7H2,1H3,(H,13,14)

InChI Key

CAJAQUVNKJSISQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)NCC1=CN=C(C=C1)Cl

Origin of Product

United States

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